Carbonato de estroncio

Descripción general

Descripción

El carbonato de estroncio es un polvo blanco o gris que se encuentra en la naturaleza como el mineral estroncianita . Es la sal de this compound, con la fórmula química SrCO₃. Este compuesto es inodoro, insípido y prácticamente insoluble en agua . El this compound se utiliza ampliamente en diversas aplicaciones industriales, incluida la producción de vidrio, cerámica y pirotecnia .

Aplicaciones Científicas De Investigación

Strontium carbonate has numerous scientific research applications, including:

-

Chemistry: : It is used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions .

-

Biology and Medicine: : Strontium carbonate is used in the production of strontium-based nanoparticles, which have applications in bone regeneration, drug delivery, and as antimicrobial agents . Strontium nanoparticles can also control insulin release in diabetic patients and are used in cancer therapy .

-

Industry: : Strontium carbonate is used in the production of glass for color television tubes, ferrite magnets for small DC motors, and iridescent and special glasses . It is also used in pyrotechnics to produce a brilliant red color in flames .

Mecanismo De Acción

El mecanismo de acción del carbonato de estroncio implica su capacidad de interactuar con ácidos y bases para formar diversas sales de estroncio . En los sistemas biológicos, los iones de estroncio pueden reemplazar los iones de calcio en el tejido óseo, promoviendo la formación ósea y reduciendo la resorción ósea . Esta doble acción hace que los compuestos de estroncio sean efectivos para tratar la osteoporosis .

Métodos De Preparación

El carbonato de estroncio se puede preparar tanto de forma natural como sintética. Los métodos de preparación sintética incluyen:

-

Proceso de ceniza negra: : Este proceso consiste en tostar celestina (sulfato de estroncio) con coque a altas temperaturas (1100–1300°C) para formar sulfuro de estroncio . La reacción es la siguiente: [ \text{SrSO}4 + 2\text{C} \rightarrow \text{SrS} + 2\text{CO}_2 ] El sulfuro de estroncio se hace reaccionar luego con dióxido de carbono o carbonato de sodio para precipitar this compound {_svg_5}: [ \text{SrS} + \text{H}2\text{O} + \text{CO}_2 \rightarrow \text{SrCO}_3 + \text{H}_2\text{S} ] [ \text{SrS} + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + \text{Na}_2\text{S} ]

-

Método de conversión directa: : En este método, la celestina se trata con carbonato de sodio y vapor para formar this compound {_svg_6}. La mezcla se trata luego con ácido clorhídrico para disolver el this compound, que posteriormente se vuelve a precipitar utilizando dióxido de carbono o carbonato de sodio .

Análisis De Reacciones Químicas

El carbonato de estroncio experimenta varias reacciones químicas, que incluyen:

-

Reacción con ácidos: : El this compound reacciona con los ácidos para formar sales de estroncio y dióxido de carbono . Por ejemplo, con ácido clorhídrico: [ \text{SrCO}3 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

-

Descomposición térmica: : Cuando se calienta, el this compound se descompone para formar óxido de estroncio y dióxido de carbono {_svg_9}: [ \text{SrCO}3 \rightarrow \text{SrO} + \text{CO}_2 ]

-

Reacción con cloruro de amonio: : El this compound es soluble en cloruro de amonio, formando cloruro de estroncio y carbonato de amonio {_svg_10}.

4. Aplicaciones en investigación científica

El this compound tiene numerosas aplicaciones en investigación científica, que incluyen:

-

Química: : Se utiliza como precursor para la síntesis de otros compuestos de estroncio y como reactivo en diversas reacciones químicas .

-

Biología y medicina: : El this compound se utiliza en la producción de nanopartículas a base de estroncio, que tienen aplicaciones en la regeneración ósea, la administración de fármacos y como agentes antimicrobianos . Las nanopartículas de estroncio también pueden controlar la liberación de insulina en pacientes diabéticos y se utilizan en la terapia contra el cáncer .

-

Industria: : El this compound se utiliza en la producción de vidrio para tubos de televisión en color, imanes de ferrita para pequeños motores de CC y vidrios iridiscentes y especiales . También se utiliza en pirotecnia para producir un color rojo brillante en las llamas .

Comparación Con Compuestos Similares

El carbonato de estroncio es similar a otros carbonatos de metales alcalinotérreos, como el carbonato de calcio, el carbonato de bario y el carbonato de magnesio . El this compound es único en su capacidad de producir una llama roja en pirotecnia, lo que no se observa con los carbonatos de calcio o magnesio . Además, el this compound tiene aplicaciones específicas en la regeneración ósea y la administración de fármacos que no comparten sus contrapartes .

Compuestos similares

- Carbonato de calcio (CaCO₃)

- Carbonato de bario (BaCO₃)

- Carbonato de magnesio (MgCO₃)

- Carbonato de radio (RaCO₃)

Propiedades

Número CAS |

1633-05-2 |

|---|---|

Fórmula molecular |

CH2O3Sr |

Peso molecular |

149.64 g/mol |

Nombre IUPAC |

strontium;carbonate |

InChI |

InChI=1S/CH2O3.Sr/c2-1(3)4;/h(H2,2,3,4); |

Clave InChI |

UKCFNZXJZBAZFS-UHFFFAOYSA-N |

SMILES |

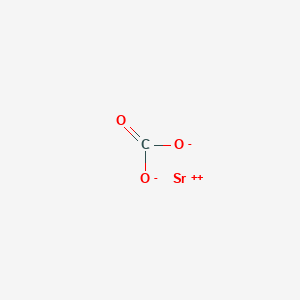

C(=O)([O-])[O-].[Sr+2] |

SMILES canónico |

C(=O)(O)O.[Sr] |

Color/Form |

WHITE POWDER Colorless or white rhombic crystalline solid transforming to hexagonal above 926 °C White orthorhombic crystals White crystalline powde |

Densidad |

3.5 g/cu-cm 3.5 g/cm³ |

melting_point |

1494 °C |

Key on ui other cas no. |

1633-05-2 |

Descripción física |

Dry Powder; Other Solid White odorless solid; [Merck Index] Colorless or white odorless hygroscopic solid; [HSDB] White odorless powder; [MSDSonline] WHITE ODOURLESS POWDER. |

Solubilidad |

11 MG/L OF WATER AT 18 °C; 650 MG/L OF WATER AT 100 °C Sol in ammonium salts Sol in dilute acids SOL IN 100,000 PARTS WATER; IN ABOUT 1000 PARTS WATER SATURATED WITH CARBON DIOXIDE. Soluble in acids, carbonated water, and solutions of ammonium salts Solubility in water, g/100ml at 18 °C: 0.011 (very poor) |

Sinónimos |

strontianite strontium carbonate |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of strontium carbonate?

A1: Strontium carbonate has the molecular formula SrCO3 and a molecular weight of 147.63 g/mol.

Q2: What are some key spectroscopic characteristics of strontium carbonate?

A2: Infrared spectroscopy (FTIR) reveals characteristic bands related to carbonate groups in strontium carbonate. [] X-ray diffraction (XRD) analysis confirms the crystalline structure of strontium carbonate, typically orthorhombic. [, , ]

Q3: How does the crystal structure of strontium carbonate affect its properties?

A3: The orthorhombic crystal structure of strontium carbonate significantly influences its properties, such as its piezoelectric behavior. For example, oriented strontium carbonate nanocrystals within collagen films exhibit enhanced piezoelectric properties compared to individual components, highlighting the synergistic effect of the organized structure. []

Q4: What are the primary applications of strontium carbonate?

A4: Strontium carbonate finds use in diverse applications, including:

- Pyrotechnics: It imparts a vibrant red color to fireworks and flares. []

- Electronics: A vital component in manufacturing ceramic capacitors and other electronic components. []

- Ceramics and Glass: Used in producing specialized glass for TV screens and as a glaze in ceramics. [, , ]

Q5: How does strontium carbonate contribute to the performance of high-temperature filtration filters?

A5: Adding strontium carbonate to silicon carbide ceramic compositions improves the porosity and strength of high-temperature filtration filters. [] The strontium carbonate likely acts as a sintering aid, promoting densification and enhancing the filter's microstructure.

Q6: What is the role of strontium carbonate in composite propellants?

A6: Strontium carbonate acts as an additive in AP/HTPB-based composite propellants, effectively reducing the burning rate. [] This effect is attributed to increased decomposition temperatures and activation energy of ammonium perchlorate (AP) in the presence of strontium carbonate.

Q7: How does the morphology of strontium carbonate particles affect its applications?

A7: The size and shape of strontium carbonate particles influence its performance in various applications. For instance, needle-shaped strontium carbonate microparticles dispersed in organic solvents are desirable for producing polymer films with reduced birefringence, which is crucial for optical applications. [, , ]

Q8: What are the common methods for producing high-purity strontium carbonate?

A8: Several methods exist for producing high-purity strontium carbonate, including:

- Carbon Reduction Method: Celestite ore (SrSO4) is reduced using carbon, followed by purification steps. [, ]

- Double Decomposition Method: Reacting celestite with sodium carbonate to yield strontium carbonate. [, ]

- Acid Dissolution and NaOH Method: Utilizing acid dissolution of raw materials followed by precipitation with sodium hydroxide. [, ]

Q9: How can the production of strontium carbonate be made more environmentally friendly?

A9: Several approaches promote cleaner production of strontium carbonate:

- Recycling Waste Water: Implementing methods to treat and reuse wastewater from the production process. []

- Utilizing By-products: Converting hydrogen sulfide, a common by-product, into valuable products like sodium sulfite. [, ]

- Optimizing Existing Processes: Improving process efficiency and reducing waste generation through technological advancements. [, ]

Q10: How can the particle size and morphology of strontium carbonate be controlled during synthesis?

A10: Various factors influence the particle size and morphology of synthesized strontium carbonate, including:

- Additives: Employing additives like EDTA can promote the formation of spherical nanoparticles with a narrow size distribution. [, ]

- Reaction Conditions: Adjusting parameters like temperature, pH, and reactant concentrations can significantly impact particle characteristics. [, , ]

- Ultrasonic Irradiation: Utilizing ultrasonic waves during synthesis can facilitate the formation of nanometer-sized spherical strontium carbonate particles. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.